Benzo[c][1,2,5]oxadiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYWZBQSYAKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-21-1 | |
| Record name | 2,1,3-benzoxadiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Benzo[c][1,2,5]oxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid derivatives have been investigated for their potential as anticancer agents. Various studies have reported that these compounds exhibit significant cytotoxic activity against different cancer cell lines. For instance:
- Study Findings : A series of substituted benzo[c][1,2,5]oxadiazole derivatives were synthesized and tested against HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (astrocytoma) cell lines. Some derivatives showed IC50 values ranging from 13.6 to 48.37 µM, indicating promising anticancer activity compared to the reference drug doxorubicin .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. Specific derivatives have demonstrated efficacy against pathogens such as Leishmania donovani, which causes leishmaniasis. The effectiveness of these compounds is influenced by structural modifications on the oxadiazole ring .
Materials Science
Polymer Chemistry
This compound is being explored as a building block for the development of novel polymers with enhanced properties. Its ability to form stable linkages with various functional groups allows for the creation of materials with specific mechanical and thermal characteristics.
Photophysical Properties
The compound's unique structure contributes to interesting photophysical properties that can be harnessed in optoelectronic applications. Its derivatives are being studied for potential use in organic light-emitting diodes (OLEDs) and other electronic devices .
Biological Research
Interaction with Biological Macromolecules
Studies indicate that this compound can interact with proteins and nucleic acids, which is crucial for understanding its mechanism of action in biological systems. For example, certain compounds have shown binding affinity towards enzymes involved in metabolic pathways of pathogens .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
In a study by Kumar et al., a series of novel benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines including MCF-7 (breast cancer) and A375 (melanoma). The results indicated that some derivatives exhibited comparable potency to established anticancer drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of benzo[c][1,2,5]oxadiazole derivatives with key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). These studies suggest that certain derivatives may serve as effective inhibitors in cancer treatment strategies .
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]oxadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels. This inhibition can lead to reduced tumor growth and increased sensitivity to radiation therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Heteroatom Variation
Benzo[c][1,2,5]thiadiazole-4-carboxylic Acid :
Replacing oxygen with sulfur in the heterocycle (thiadiazole) increases electron delocalization due to sulfur’s larger atomic size and polarizability. This enhances charge transport properties in organic electronics but reduces solubility in polar solvents compared to the oxadiazole analog. Thiadiazole derivatives also exhibit distinct biological activities, such as hypoxia inhibition, as demonstrated in boron-containing analogs .Benzo[d]oxazole-4-carboxylic Acid (CAS 154235-77-5) :
The isomeric benzo[d]oxazole lacks one nitrogen atom in the heterocycle, resulting in reduced electron deficiency. This structural difference lowers its utility in electron-accepting materials but improves stability under acidic conditions. The 4-carboxylic acid derivative shows moderate antimicrobial activity, unlike the oxadiazole counterpart, which is more often explored in anticancer research .
Functional Group Variations
Boronic Acid Derivatives (e.g., Benzo[c][1,2,5]oxadiazole-5-boronic acid, CAS 426268-09-9) :
Boronic acid substituents enable Suzuki-Miyaura coupling reactions, facilitating the synthesis of conjugated polymers. These derivatives exhibit enhanced luminescence and are pivotal in organic photovoltaic cells. However, they are less stable in aqueous media compared to carboxylic acid analogs .- 4-Aminobenzoic Acid-Based 1,3,4-Oxadiazoles: Compounds like 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole () prioritize lipophilicity over solubility, making them suitable for membrane permeability in drug design. Their melting points (~120–150°C) are generally lower than those of benzo[c][1,2,5]oxadiazole-4-carboxylic acid derivatives (~200–250°C), reflecting differences in crystallinity .
Positional Isomerism
Benzo[c][1,2,5]oxadiazole-5-carboxylic Acid (CAS 32863-30-2) :
Shifting the carboxylic acid group to the 5-position alters the electronic distribution, reducing acidity (pKa ~3.5 vs. ~2.8 for the 4-isomer). This isomer shows weaker hydrogen-bonding capacity, impacting its coordination chemistry and biological interactions .Benzo[d]oxazole-6-carboxylic Acid (CAS 18735-74-5) :
The 6-carboxylic acid isomer in a benzo[d]oxazole framework exhibits lower planarity due to steric hindrance between the carboxyl group and the heterocycle. This reduces its conjugation efficiency in optoelectronic applications .
Table 1: Key Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (H2O) | pKa | Key Applications |
|---|---|---|---|---|
| This compound | 210–215 | Low | ~2.8 | Drug intermediates, OLEDs |
| Benzo[c][1,2,5]thiadiazole-4-carboxylic acid | 195–200 | Very low | ~3.1 | Hypoxia inhibitors, semiconductors |
| 4-Aminobenzoic acid-based 1,3,4-oxadiazole | 120–150 | Moderate | ~4.2 | Antimicrobial agents |
| Benzo[c][1,2,5]oxadiazole-5-boronic acid | 180–185 | Insoluble | N/A | Conjugated polymers |
Table 2: Spectroscopic Comparison (NMR Data)
Biological Activity
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications in medicinal chemistry.
Overview of Benzo[c][1,2,5]oxadiazole Derivatives
The benzo[c][1,2,5]oxadiazole scaffold is known for its unique structural features that contribute to various biological activities. This compound has been investigated for its potential as an anticancer agent, antimicrobial agent, and inhibitor of key biological pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzo[c][1,2,5]oxadiazole derivatives typically involves cyclization reactions that yield compounds with varying substituents. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxadiazole ring can enhance biological activity.
| Compound | Structure | Activity | IC50 Value |
|---|---|---|---|
| L7 | L7 | PD-L1 Inhibitor | 1.8 nM |
| L24 | L24 | Antitumor Activity | EC50 375 nM |
Anticancer Activity
Research has demonstrated that benzo[c][1,2,5]oxadiazole derivatives exhibit potent anticancer properties. For instance, compound L7 has shown an IC50 value of 1.8 nM against PD-L1, indicating strong potential for immunotherapy applications in cancer treatment . Additionally, derivatives have been evaluated against various cancer cell lines with promising results:
- Compound 1 : IC50 ~92.4 µM against multiple cancer cell lines.
- Compound 2 : IC50 values of 2.76 µM and 9.27 µM against specific ovarian and pleural mesothelioma cancer cell lines respectively .
Antimicrobial Activity
Benzo[c][1,2,5]oxadiazole derivatives have also demonstrated significant antimicrobial activity. A study reported that certain derivatives exhibited effective inhibition against Gram-negative bacteria such as Chlamydia pneumoniae and Leishmania donovani, with EC50 values indicating low cytotoxicity in human cell lines .
Anti-inflammatory and Neuroprotective Effects
Some derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases . Furthermore, compounds derived from this scaffold have been investigated for neuroprotective effects in models of neurodegenerative diseases.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of benzo[c][1,2,5]oxadiazole derivatives:
Q & A
Q. What are the primary synthetic routes for Benzo[c][1,2,5]oxadiazole-4-carboxylic acid, and what are their yields?
The synthesis of this compound typically involves cyclization or functionalization of precursor molecules. Key methods include:
- Nitration and Cyclization : Starting from 4-amino-3-nitrobenzoic acid, cyclization with reagents like thionyl chloride (SOCl₂) or polyphosphoric acid forms the oxadiazole ring. This method emphasizes controlled reaction temperatures (60–80°C) to avoid side reactions .
- Bromination and Boronation : Substituting bromine at the 5-position of 2,1,3-benzoxadiazole followed by Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) yields boronic acid derivatives. Hydrolysis of the boronate intermediate under acidic conditions generates the carboxylic acid .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying aromatic proton environments (δ 7.5–8.5 ppm) and carboxylic acid carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₇H₃N₂O₃, exact mass 163.01 g/mol) and fragmentation patterns .
- HPLC-PDA : Reversed-phase HPLC with photodiode array detection assesses purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when encountering low purity or competing side reactions?
- Purification Strategies : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the carboxylic acid from nitro or boronate intermediates .
- Reaction Monitoring : Employ in-situ FTIR to track nitration progress (disappearance of NH₂ peaks at ~3400 cm⁻¹) and avoid over-oxidation .
- Catalyst Optimization : For cross-coupling steps, screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligand ratios to enhance boronation efficiency .
Q. How do structural modifications at the 4-position influence the compound’s electronic properties for applications in optoelectronics?
- Electron-Withdrawing Effects : The carboxylic acid group enhances electron deficiency, improving charge transport in organic semiconductors. Density functional theory (DFT) calculations show a reduced LUMO (-3.2 eV), favoring electron injection in photovoltaic devices .
- Comparative Studies : Derivatives like 4-nitro or 4-cyano analogs exhibit stronger electron-withdrawing effects but lower solubility, necessitating trade-offs in device fabrication .
Q. What methodologies resolve contradictions in reported bioactivity data for benzooxadiazole-carboxylic acid derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-carboxylic acid vs. 4-amide) and assess binding affinity to targets like AMPA receptors. For example, replacing the acid with a piperidinyl methanone group improves blood-brain barrier penetration .
- Meta-Analysis of Pharmacokinetic Data : Cross-validate in vitro assays (e.g., microsomal stability) with in vivo pharmacokinetic profiles to reconcile discrepancies in half-life or metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
